(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylicAcid
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Overview
Description
(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a p-tolyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives of the p-tolyl group.
Scientific Research Applications
(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, while the p-tolyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(p-Tolyl)cyclopropanecarboxylic Acid: The enantiomer of the compound with similar chemical properties but different biological activities.
Cyclopropanecarboxylic Acid: Lacks the p-tolyl group, resulting in different reactivity and applications.
(1S,2S)-2-Phenylcyclopropanecarboxylic Acid: Similar structure but with a phenyl group instead of a p-tolyl group, leading to different chemical and biological properties.
Uniqueness
(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
InChI Key |
GAGYDDATWSBNEG-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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